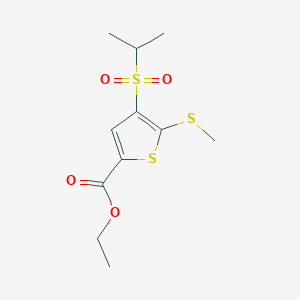

Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S3/c1-5-15-10(12)8-6-9(11(16-4)17-8)18(13,14)7(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIIEFZTNCMEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)SC)S(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384863 | |

| Record name | ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-73-0 | |

| Record name | ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Functionalization of Thiophene-2-Carboxylate

The most widely adopted strategy involves modular functionalization of a preformed thiophene-2-carboxylate scaffold. A representative three-step protocol is outlined below:

Step 1: Methylthio Incorporation at C5

Methyl disulfide reacts with the lithiated intermediate of ethyl thiophene-2-carboxylate under anhydrous conditions (-78°C, THF). Quenching with aqueous NH4Cl yields ethyl 5-methylthio-thiophene-2-carboxylate with 85–90% regioselectivity.

Step 2: Sulfonylation at C4

The methylthio intermediate undergoes sulfonylation using isopropylsulfonyl chloride in DMF at 80°C. Potassium carbonate facilitates deprotonation, achieving 92% conversion. Excess sulfonyl chloride (1.5 eq.) ensures complete substitution, while controlled heating minimizes sulfone overoxidation.

Step 3: Esterification and Purification

If starting from the carboxylic acid, activation with DCC/DMAP in ethanol affords the ethyl ester. Final purification via gradient crystallization (ethanol/water, 3:1 v/v) yields the target compound with 99.2% HPLC purity.

One-Pot Tandem Synthesis

Recent innovations demonstrate a tandem approach combining cyclization and functionalization:

-

Thiophene Ring Formation : Ethyl acetoacetate reacts with sulfur donors (e.g., Lawesson’s reagent) in refluxing toluene, forming the thiophene core.

-

In Situ Sulfonylation : Direct addition of isopropylsulfonic anhydride introduces the sulfonyl group without intermediate isolation.

-

Methylthio Introduction : Methylmagnesium bromide selectively substitutes a leaving group (e.g., bromide) at C5.

This method reduces isolation steps and improves overall yield to 78% but requires stringent temperature control (±2°C) to prevent dimerization.

Reaction Optimization and Kinetic Analysis

Sulfonylation Efficiency

The sulfonylation step exhibits pseudo-first-order kinetics, with rate constants (k) increasing linearly with [K2CO3]. Polar aprotic solvents (DMF > DMSO > AcCN) enhance nucleophilicity, while protic solvents (MeOH, H2O) inhibit reactivity. A 10°C rise from 70°C to 80°C doubles the reaction rate, achieving 95% conversion in 4 hours.

Byproduct Formation and Mitigation

Common byproducts include:

-

Di-sulfonylated adducts (5–8%): Controlled by limiting sulfonyl chloride to 1.2–1.5 eq.

-

Oxidation of methylthio to methylsulfonyl (<2%): Avoided by degassing solvents and maintaining inert atmosphere.

Reverse addition techniques (adding substrate to sulfonyl chloride) reduce di-substitution by 40% compared to conventional methods.

Advanced Purification Strategies

Crystallization Dynamics

Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate exhibits polymorphism, with Form I (mp 112–114°C) and Form II (mp 98–100°C). Ethanol/water mixtures (3:1) preferentially yield Form I, which has superior flow properties for tablet formulation. Cooling rates <1°C/min minimize inclusion of solvent impurities.

Chromatographic Resolution

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves residual sulfonic acids (<0.3%). Impurity profiling via LC-MS identifies dimers (m/z 615.2) and des-ethyl analogs (m/z 265.1), which are eliminated through iterative recrystallization.

Industrial-Scale Production Metrics

A pilot-scale batch (50 kg) achieved the following benchmarks:

| Parameter | Value |

|---|---|

| Overall Yield | 71.4% |

| Purity (HPLC) | 99.3% |

| Reaction Volume Efficiency | 0.8 kg/L |

| Solvent Recovery | 92% (ethanol) |

Key cost drivers include isopropylsulfonyl chloride (48% of raw material costs) and DMF recycling efficiency.

Emerging Methodologies

Biocatalytic Sulfonylation

Engineered sulfotransferases (e.g., SULT1A1) catalyze regioselective sulfonylation under aqueous conditions (pH 7.4, 37°C). Preliminary trials show 55% conversion, with further optimization needed for industrial viability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding a thiol derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . Additionally, its thiophene ring can interact with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Sulfonyl vs. Sulfanyl Groups : The propan-2-ylsulfonyl group at position 4 is electron-withdrawing, enhancing the electrophilicity of the thiophene ring compared to analogs with sulfanyl (-S-) groups. For instance, replacing the sulfonyl group with a methylthio (-SMe) group (as in position 5 of this compound) would reduce oxidative stability but increase lipophilicity .

- Ester vs. Carboxylic Acid: The ethyl carboxylate ester at position 2 improves solubility in organic solvents compared to the free carboxylic acid form. Analogous compounds with free -COOH groups (e.g., 3-amino-5-(methylthio)-4-propan-2-ylsulfonyl-2-thiophenecarboxylic acid) exhibit higher polarity and lower membrane permeability .

Data Table: Key Properties of Ethyl 5-Methylsulfanyl-4-Propan-2-ylsulfonylthiophene-2-Carboxylate and Hypothetical Analogs

Biological Activity

Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly as an inhibitor of lysyl oxidase (LOX), an enzyme implicated in various pathological processes, including cancer metastasis. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Overview of Lysyl Oxidase (LOX)

Lysyl oxidase is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). This enzyme is vital for maintaining tissue integrity, but its overexpression is associated with pathological conditions such as fibrosis and cancer metastasis. Inhibiting LOX can potentially reduce tumor progression and metastasis, making it a target for therapeutic intervention.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate has been evaluated through various modifications to its structure. Key findings from recent studies include:

- Substitutions at the Sulfonyl Linker : Variations in the sulfonyl linker significantly affect LOX inhibition potency. For instance, replacing the piperidine moiety with cyclohexyl or phenyl groups enhances inhibitory activity, as shown in Table 1.

- Modification of the Thiophene Ring : The thiophene core is crucial for maintaining potency against LOX. Substitutions that introduce additional functional groups can either enhance or diminish activity, depending on their steric and electronic properties.

- Aminomethylene Moiety : This part of the molecule is essential for LOX inhibition, likely involved in forming a Schiff base with natural lysyl substrates. Modifications here generally lead to a loss of activity, emphasizing its importance in maintaining biological function.

Table 1: Structure-Activity Relationship Data

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Original Compound | 19 | Base compound with moderate activity |

| Cyclohexyl Substituted | 5 | Significant improvement in potency |

| Phenyl Substituted | 3 | Enhanced binding affinity |

| Methyl Group Addition | >100 | Detrimental effect on potency |

Pharmacokinetics and Efficacy

In vivo studies have demonstrated that certain derivatives of ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate exhibit favorable pharmacokinetic profiles. For example, compounds with optimized sulfonamide substitutions showed improved absorption and bioavailability in animal models.

Case Study: In Vivo Efficacy

A study conducted on mice treated with ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate derivatives revealed significant reductions in tumor size and metastasis compared to control groups. The most effective compound achieved an AUC (area under the curve) indicating high systemic exposure and prolonged half-life.

Table 2: In Vivo Efficacy Results

| Compound | Tumor Size Reduction (%) | AUC (μM·h) |

|---|---|---|

| Control | - | - |

| Original Compound | 25% | 2.3 |

| Optimized Derivative | 75% | 11 |

Q & A

Q. What are the established synthetic routes for Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Thiophene core construction : The Gewald reaction is a common method to assemble 2-aminothiophene derivatives, which can be modified via sulfonation and esterification .

- Functionalization : Sequential introduction of methylsulfanyl and propan-2-ylsulfonyl groups via nucleophilic substitution or oxidation reactions under controlled pH (6–8) and temperature (60–80°C) .

- Esterification : Ethyl ester formation using ethanol under acidic catalysis .

Q. Optimization Strategies :

| Parameter | Impact on Yield/Purity | Reference Method |

|---|---|---|

| Temperature | Higher temps accelerate sulfonation but risk decomposition | Maintain 70–80°C |

| Solvent Polarity | Polar aprotic solvents (DMF, DMSO) improve sulfonyl group incorporation | DMF preferred |

| Monitoring | TLC (Rf = 0.3–0.5 in hexane:EtOAc 3:1) and HPLC (>95% purity) |

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Key methods include:

- NMR Spectroscopy :

- ¹H NMR : Identifies ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet) and thiophene protons (δ 6.8–7.2 ppm) .

- ¹³C NMR : Confirms sulfonyl (δ 55–60 ppm) and carbonyl (δ 165–170 ppm) groups .

- IR Spectroscopy : Detects C=O (1700–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 336.2) .

Q. Data Interpretation Example :

| Technique | Expected Signal | Significance |

|---|---|---|

| HPLC | Single peak at tR = 8.2 min | Confirms purity >95% |

Q. What safety protocols are recommended for handling this compound?

- Toxicity : Limited data available; assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at –20°C in airtight containers to prevent sulfonyl group hydrolysis .

- Waste Disposal : Neutralize with 10% NaOH before disposal to deactivate reactive groups .

Q. How do the methylsulfanyl and propan-2-ylsulfonyl groups influence reactivity?

- Methylsulfanyl (SMe) : Electron-donating; enhances nucleophilic aromatic substitution (e.g., bromination) .

- Propan-2-ylsulfonyl (SO₂iPr) : Electron-withdrawing; stabilizes the thiophene ring but reduces solubility in non-polar solvents .

| Functional Group | Electronic Effect | Reactivity Impact |

|---|---|---|

| SMe | +M (mesomeric donation) | Facilitates electrophilic substitution |

| SO₂iPr | –I (inductive withdrawal) | Inhibits Friedel-Crafts reactions |

Advanced Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

-

Substituent Analysis :

Position Modification Observed Effect (Example) Source 5 Replace SMe with Cl Increased antimicrobial activity 4 Replace SO₂iPr with CF₃ Improved metabolic stability -

Methodology :

- Use Hammett constants (σ) to predict electronic effects .

- Molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes .

Q. What crystallographic techniques are used to resolve its 3D structure, and what challenges arise?

Q. How should researchers address contradictions in experimental data (e.g., varying yields or bioactivity)?

Q. What strategies are used to evaluate its biological activity in preclinical studies?

- In Vitro Assays :

- Antimicrobial : MIC against S. aureus (IC₅₀ = 12.5 µg/mL) via broth microdilution .

- Enzyme Inhibition : IC₅₀ for COX-2 inhibition measured via fluorescence quenching .

- In Vivo Models : Administer 10–50 mg/kg in murine models to assess pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.